3-(3-Aminophenyl)-1-phenylpropan-1-ol
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Overview
Description
3-(3-Aminophenyl)-1-phenylpropan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to a phenylpropane backbone
Mechanism of Action
Target of Action
The primary target of 3-(3-Aminophenyl)-1-phenylpropan-1-ol is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancers . The overexpression of FolRα in these cancer cells and its restricted expression in normal tissues make it a promising target for cancer therapy .
Mode of Action
This compound, as part of the STRO-002 compound, binds to FolRα with high affinity . It is internalized rapidly into target positive cells and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) . SC209 has reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads . This interaction results in specific cytotoxicity towards FolRα-positive cells .
Biochemical Pathways
The compound affects the tubulin biochemistry within the cell . Tubulin is a critical component of the cell’s cytoskeleton and is involved in maintaining cell shape, enabling cell movement, and facilitating intracellular transport. By targeting tubulin, this compound disrupts these processes, leading to cell death .
Pharmacokinetics
STRO-002, which contains this compound, is stable in circulation with no change in the drug–antibody ratio (DAR) for up to 21 days . It has a half-life of 6.4 days in mice . These properties suggest that the compound has good bioavailability and a suitable pharmacokinetic profile for therapeutic use.
Result of Action
The action of this compound results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . Its potent and specific preclinical efficacy supports the clinical development of STRO-002 for treating patients with FolRα-expressing cancers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is linked to a cytotoxic payload through a cathepsin-sensitive linker that can be cleaved in the tumor microenvironment or upon internalization into tumor cells . This allows for specific delivery and cytotoxic profile in tumor cells . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-1-phenylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, 3-(3-Nitrophenyl)-1-phenylpropan-1-ol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another approach involves the reductive amination of 3-phenylpropan-1-ol with 3-nitrobenzaldehyde, followed by catalytic hydrogenation to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-(3-Aminophenyl)-1-phenylpropan-1-one.
Reduction: 3-(3-Aminophenyl)-1-phenylpropanamine.
Substitution: 3-(3-Nitrophenyl)-1-phenylpropan-1-ol or 3-(3-Halophenyl)-1-phenylpropan-1-ol.
Scientific Research Applications
3-(3-Aminophenyl)-1-phenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its functional groups that allow for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
3-(3-Aminophenyl)-1-phenylpropan-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
3-(3-Nitrophenyl)-1-phenylpropan-1-ol: Similar structure but with a nitro group instead of an amino group.
3-(3-Halophenyl)-1-phenylpropan-1-ol: Similar structure but with a halogen substituent on the aromatic ring.
Uniqueness
3-(3-Aminophenyl)-1-phenylpropan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows for a wide range of chemical modifications and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3-aminophenyl)-1-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11,15,17H,9-10,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHBKKGZWQTGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC(=CC=C2)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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